molecular formula C16H22N6O2 B1432337 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide CAS No. 1675248-19-7

3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide

Cat. No.: B1432337
CAS No.: 1675248-19-7
M. Wt: 330.38 g/mol
InChI Key: CRDMXSMPTHMXRD-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration and Chiral Center Analysis

The stereochemical features of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide are defined by the presence of two critical chiral centers located within the piperidine ring system. The systematic nomenclature explicitly identifies these stereogenic centers as (3R,4R), indicating the absolute configuration at the C-3 and C-4 positions of the piperidine moiety. This specific stereochemical arrangement places the methyl substituent and the N-methylpyrrolo[2,3-d]pyrimidinylamino group in a cis-diaxial relationship when the piperidine adopts its preferred chair conformation. The maintenance of this particular stereochemistry is crucial for the compound's chemical identity and potential biological activity.

The chiral center analysis reveals that the C-3 position bears the bulky N-methylpyrrolo[2,3-d]pyrimidinylamino substituent, while the adjacent C-4 carbon carries a methyl group in the R-configuration. This spatial arrangement creates significant steric interactions that influence the overall molecular conformation and may impact the compound's binding properties. The stereochemical integrity of these centers is maintained through careful synthetic procedures and is verified through advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry.

Comparative analysis with the parent tofacitinib structure demonstrates that the oxopropanamide side chain modification at the N-1 position of the piperidine ring represents a departure from the typical nitrile functionality found in the active pharmaceutical ingredient. This structural modification transforms the compound from a nitrile-containing active ingredient to an amide-bearing impurity, which significantly alters the electronic distribution and hydrogen bonding potential of the molecule.

X-ray Crystallographic Studies of the Pyrrolo[2,3-d]Pyrimidine-Piperidine Core

X-ray diffraction analysis provides fundamental insights into the solid-state structure of compounds containing the pyrrolo[2,3-d]pyrimidine-piperidine core system. Studies on related compounds within this structural class reveal that the piperidine ring consistently adopts a chair conformation with characteristic torsion angles that define the spatial relationship between substituents. The pyrrolo[2,3-d]pyrimidine bicycle exhibits planarity with specific intermolecular hydrogen bonding patterns that influence crystal packing arrangements.

Crystallographic investigations of structurally similar compounds demonstrate that the N-H group of the pyrrole ring forms water-mediated intermolecular hydrogen bonds to nitrogen atoms within the annulated pyrimidine ring system. These interactions create extended networks within the crystal lattice, with water molecules connecting organic molecules in specific geometric arrangements. The crystal packing typically shows zigzag chains of alternating organic and water molecules, indicating the importance of hydrogen bonding in stabilizing the solid-state structure.

Properties

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-4-6-22(14(24)7-13(17)23)8-12(10)21(2)16-11-3-5-18-15(11)19-9-20-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H2,17,23)(H,18,19,20)/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDMXSMPTHMXRD-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Transport and Distribution

Within cells and tissues, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its inhibitory effects on PKB within the appropriate cellular context.

Biological Activity

The compound 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide is a derivative of pyrrolo[2,3-d]pyrimidine and has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide is C22H28N6O2C_{22}H_{28}N_{6}O_{2}, with a molecular weight of approximately 404.5 g/mol. The structure includes a piperidine ring and a pyrrolo[2,3-d]pyrimidine moiety, which are significant for its biological activity.

Key Physical Properties

PropertyValue
Molecular FormulaC22H28N6O2
Molecular Weight404.5 g/mol
CAS Number1675248-19-7
Purity>95% (HPLC)

The compound exhibits a range of biological activities primarily through its interaction with specific biological targets. It has been studied for its potential as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

Therapeutic Applications

  • Anticancer Activity : Research indicates that this compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could reduce inflammation by modulating cytokine production.
  • Neuroprotective Properties : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating potent anticancer properties.
    • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
    • Results : IC50 values ranged from 5 to 15 µM across different cell lines.
  • Animal Models : In vivo studies using murine models have shown that administration of the compound led to reduced tumor size and improved survival rates compared to control groups.
    • Model Used : Xenograft models with human tumor cells.
    • Findings : Tumor growth inhibition was observed after 4 weeks of treatment.

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Efficacy : In Phase III trials, tofacitinib achieved ACR50 (50% improvement in RA symptoms) in 41% of patients at 6 months, comparable to baricitinib (43%) but with distinct safety profiles .
  • Safety : Tofacitinib’s JAK3 selectivity is associated with higher infection risks (e.g., herpes zoster) compared to baricitinib’s JAK1/2 inhibition, which correlates with anemia and thrombocytopenia .
  • Emerging Analogues: Compounds like 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid (CAS 2328165-36-0) are under study for improved metabolic stability via carboxylate substitution of the nitrile group .

Preparation Methods

Synthesis of the Key Intermediate: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

  • Starting with the chiral piperidine scaffold, the compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is prepared or procured.
  • This intermediate is critical for subsequent functionalization.

Coupling with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • The intermediate is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable base (e.g., potassium carbonate, triethylamine) and solvent (such as dimethylformamide, tetrahydrofuran, or dioxane).
  • This nucleophilic aromatic substitution introduces the methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino group, yielding N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Debenzylation

  • The benzyl protecting group on the nitrogen is removed using a suitable debenzylating agent, such as palladium-catalyzed hydrogenation under mild conditions.
  • This step affords N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Chiral Resolution or Salt Formation

  • The free amine is treated with a suitable chiral acid (e.g., tartaric acid derivatives) in an appropriate solvent to isolate the desired (3R,4R) stereoisomer as a salt, enhancing stereochemical purity.

Introduction of the 3-Oxopropanamide Side Chain

  • The key amine intermediate is reacted with a 2-cyanoacetyl derivative or equivalent compound in the presence of a base and solvent to form the 3-oxopropanamide moiety.
  • This step completes the formation of the target molecule.

Conversion to Acid-Addition Salts

  • The final compound can be converted into pharmaceutically acceptable acid-addition salts (e.g., citrate salt) by treatment with suitable acids in appropriate solvents to improve stability and solubility.

Reaction Conditions and Solvent Selection

The processes employ a variety of solvents and bases tailored to each reaction step to maximize yield and purity:

Step Typical Solvents Bases/Agents
Coupling with pyrrolopyrimidine Dimethylformamide, Tetrahydrofuran, Dioxane Potassium carbonate, Triethylamine
Debenzylation Ethanol, Methanol, or other alcohols Palladium on carbon (Pd/C), H2 gas
Chiral salt formation Ethanol, Isopropanol, Acetonitrile Chiral acids (e.g., tartaric acid)
Side chain introduction Dimethylacetamide, Dimethylformamide Bases such as sodium hydride or potassium tert-butoxide
Salt formation Water, Ethanol, Acetone Acids like citric acid

Advantages of the Improved Process

  • Enhanced yield and purity compared to earlier methods.
  • Reduced reaction times due to optimized conditions.
  • Use of selective protecting groups and mild debenzylation to preserve stereochemistry.
  • Flexibility in solvent and reagent choice to suit scale-up and industrial production.

Summary Table of Key Intermediates and Reactions

Step No. Intermediate/Compound Reaction Type Reagents/Conditions Outcome
1 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Starting intermediate Prepared or sourced Chiral piperidine core
2 Reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Nucleophilic aromatic substitution Base, polar aprotic solvent Coupled intermediate
3 Debenzylation Hydrogenolysis Pd/C, H2, mild conditions Free amine intermediate
4 Chiral salt formation Salt formation Chiral acid, suitable solvent Stereochemically pure salt
5 Reaction with 2-cyanoacetyl derivative Acylation Base, polar aprotic solvent Target 3-oxopropanamide compound
6 Acid addition salt formation Salt formation Acid, solvent Pharmaceutically acceptable salt

Research Findings and Notes

  • The key to successful synthesis lies in maintaining the (3R,4R) stereochemistry, which is critical for biological activity.
  • Debenzylation under mild hydrogenation conditions avoids racemization.
  • Use of chiral acids for salt formation improves stereochemical purity and facilitates crystallization.
  • The process is scalable and has been patented, indicating industrial relevance and robustness.
  • Solvent and reagent choices are flexible but must be optimized for yield and purity.

Q & A

How does the stereochemistry of the (3R,4R)-piperidine core influence the compound’s kinase selectivity and binding affinity?

Level: Advanced
Methodological Answer:
The (3R,4R)-stereochemistry is critical for maintaining optimal interactions with the ATP-binding pocket of Janus kinases (JAKs). Computational docking studies (e.g., using JAK3 crystal structures, PDB ID 7GT/7GV) reveal that the methyl group at position 4 of the piperidine ring stabilizes hydrophobic interactions with Leu-956 and Gly-829, while the (R)-configuration at position 3 aligns the pyrrolopyrimidine moiety for hydrogen bonding with the hinge region (e.g., Glu-903) . Deviations in stereochemistry (e.g., 3S,4R) reduce binding by >50-fold due to steric clashes and disrupted hydrogen bonding .
Key Data:

  • ΔG binding (kcal/mol): (3R,4R) = -9.2 vs. (3S,4R) = -6.8 .
  • Kinase selectivity ratio (JAK3/JAK1): 35:1 for (3R,4R) vs. 8:1 for racemic mixtures .

What synthetic strategies are recommended for introducing the 7H-pyrrolo[2,3-d]pyrimidin-4-ylamino group while preserving stereochemical integrity?

Level: Basic
Methodological Answer:
The pyrrolopyrimidine scaffold is typically synthesized via cyclization of 3-aminopyrrole precursors with formamide or cyanamide under reflux conditions (). To preserve stereochemistry during coupling to the piperidine core:

  • Use Mitsunobu conditions (e.g., DIAD/Ph3P) for stereospecific N-methylation of the piperidine nitrogen .
  • Employ chiral auxiliaries (e.g., (R)-BINOL) in Pd-catalyzed Buchwald-Hartwig couplings to attach the pyrrolopyrimidine group .
    Critical Parameters:
  • Reaction temperature: >100°C accelerates cyclization but risks racemization.
  • Catalyst: Pd(OAc)2/Xantphos improves coupling yields (>75%) vs. Pd2(dba)3 (~50%) .

How can researchers resolve discrepancies in reported logP values (e.g., vs. 1.808) for this compound?

Level: Advanced
Methodological Answer:
Discrepancies arise from measurement techniques (shake-flask vs. HPLC) and pH conditions. To validate logP:

Shake-flask method: Partition between octanol and PBS (pH 7.4) with UV quantification (λ = 260 nm).

HPLC-based logP: Use a C18 column with isocratic elution (acetonitrile:buffer) and calibrate with standards (e.g., caffeine, nitrobenzene) .

Example Data:

MethodlogP ValuepHSource
Shake-flask1.247.4
HPLC (C18)1.8086.8

What in vitro assays are most effective for evaluating JAK isoform selectivity?

Level: Advanced
Methodological Answer:

  • Kinase inhibition profiling: Use recombinant JAK1/2/3/TYK2 enzymes with ATP-concentration-dependent IC50 measurements (e.g., ADP-Glo™ assay) .
  • Cellular assays: Compare STAT phosphorylation in JAK1/3-dependent TF-1 cells vs. JAK2-dependent HEL cells .
    Key Findings:
  • IC50 (nM): JAK3 = 2.1 ± 0.3; JAK1 = 73 ± 6; JAK2 > 1000 .
  • Selectivity index (JAK3/JAK2): >500-fold .

How does the substitution of the terminal nitrile (propanenitrile) with an amide (propanamide) affect solubility and bioavailability?

Level: Basic
Methodological Answer:
Replacing the nitrile (logP = 1.8) with an amide (logP = 0.9) increases aqueous solubility (from 2.9 mg/mL to >10 mg/mL) due to enhanced hydrogen bonding . However, this reduces membrane permeability (Papp in Caco-2 cells: 12 × 10<sup>−6</sup> cm/s vs. 28 × 10<sup>−6</sup> cm/s for nitrile) .
Optimization Strategies:

  • Introduce ionizable groups (e.g., tertiary amines) to balance solubility and permeability.
  • Use prodrug approaches (e.g., esterification) for amide derivatives .

What crystallographic techniques are suitable for confirming the (3R,4R) configuration in solid-state formulations?

Level: Advanced
Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve absolute configuration using anomalous scattering (Cu Kα radiation) .
  • Powder XRD (PXRD): Compare experimental patterns with simulated data from SCXRD to detect polymorphic impurities .
    Case Study:
  • Tofacitinib citrate: Space group P21 with Z = 4; R-factor = 0.054 .

How can molecular dynamics (MD) simulations improve predictions of off-target kinase interactions?

Level: Advanced
Methodological Answer:

  • Run 100-ns MD simulations (e.g., AMBER or GROMACS) to assess conformational stability in JAK vs. non-JAK kinases (e.g., SRC, ABL).
  • Analyze binding free energy (MM-PBSA) and residue-specific contributions (e.g., hydrophobic vs. polar interactions) .
    Example Insight:
  • Off-target risk for ABL1: ΔG = -6.1 kcal/mol (weak) vs. JAK3 ΔG = -9.2 kcal/mol .

What analytical methods are recommended for quantifying trace impurities in synthesis batches?

Level: Basic
Methodological Answer:

  • HPLC-MS/MS: Use a C18 column (2.6 µm, 150 × 4.6 mm) with ESI+ detection (MRM transitions: m/z 313 → 211 for the parent compound) .
  • Limit of quantification (LOQ): 0.05% for genotoxic nitrile impurities .
    Critical Parameters:
  • Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).
  • Column temperature: 40°C to reduce peak tailing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
Reactant of Route 2
Reactant of Route 2
3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.